Yttrium(III) oxide, dispersion

Description

Significance of Yttrium(III) Oxide Nanomaterials in Contemporary Science and Engineering

The importance of yttrium(III) oxide nanomaterials stems from their exceptional physicochemical properties that are advantageous in numerous fields. semanticscholar.orgmdpi.com These nanoparticles are pivotal in the development of new materials with superior performance characteristics.

Key Properties and Applications:

High Thermal Stability and Mechanical Reliability: Yttria's inherent stability at high temperatures makes it an ideal material for applications in extreme environments. nih.govsemanticscholar.org It is used as a sintering aid and a component in thermal barrier coatings for gas turbines and jet engines.

Optical Transparency and Host for Rare-Earth Elements: Yttrium oxide is transparent over a wide range of wavelengths and can be easily doped with rare-earth ions. aip.org This property is leveraged in the fabrication of phosphors for displays, solid-state lasers, and optical fibers. aip.orgwikipedia.org

High Dielectric Constant: The high dielectric constant of yttria is beneficial for applications in electronics, such as in the development of capacitors and as a gate dielectric material in transistors. researchgate.netmdpi.com

Biomedical Applications: Yttrium oxide nanoparticles are being explored for various biomedical applications, including their use in bioimaging and as carriers for drug delivery. nih.govresearchgate.netmdpi.com

Catalysis: Yttria nanoparticles serve as catalysts and catalyst supports in various chemical reactions due to their high surface area and reactivity. cymitquimica.com

Overview of Dispersion-Based Approaches in Material Fabrication

Dispersion-based methods are fundamental to the fabrication of advanced materials, particularly composites and coatings. bohrium.com These techniques involve the uniform distribution of one or more substances in a continuous phase of another substance. The quality of the dispersion significantly influences the properties of the final material. bohrium.com

Common Dispersion Techniques:

Colloidal Processing: This involves the suspension of fine particles in a liquid medium. The stability of the colloidal suspension is crucial and is often controlled by adjusting pH, using dispersants, or applying surface modifications to the particles. psu.edu

Mechanical Alloying: This high-energy ball milling process is used to produce composite powders with a fine, uniform distribution of constituent phases. wvu.edu It is a common method for creating oxide dispersion-strengthened (ODS) alloys. wvu.eduhzdr.de

Sol-Gel Synthesis: This wet-chemical technique is widely used to produce ceramic and glass materials. nih.gov It allows for the creation of highly homogeneous materials at relatively low temperatures.

High-Pressure Homogenization: This method uses high pressure to force a suspension through a narrow gap, breaking down agglomerates and creating a more uniform dispersion of nanoparticles. imim.pl

The choice of dispersion technique depends on the specific materials being used and the desired properties of the final product. bohrium.com For instance, in the fabrication of ODS steels, mechanical alloying is a preferred route to ensure a homogenous distribution of oxide nanoparticles within the metal matrix. hzdr.demdpi.com

Scope and Objectives of Research Focused on Yttrium(III) Oxide Dispersions

Research on yttrium(III) oxide dispersions is driven by the need to develop advanced materials with tailored properties for specific applications. The primary objectives of this research area are multifaceted and aim to overcome existing challenges in materials fabrication and performance.

Key Research Objectives:

Achieving Uniform Dispersion: A major goal is to develop and optimize methods to achieve a fine and homogeneous dispersion of yttria nanoparticles within various matrices, such as metals, polymers, and ceramics. wvu.eduimim.pl This is critical for enhancing the mechanical, thermal, and optical properties of the resulting composites.

Controlling Particle Size and Morphology: Research focuses on controlling the size and shape of yttrium oxide nanoparticles during synthesis and processing. iaea.orguobaghdad.edu.iq The particle characteristics significantly impact the final properties of the material.

Understanding Structure-Property Relationships: A fundamental objective is to establish a clear understanding of the relationship between the microstructure of yttria-containing materials and their performance. This involves detailed characterization of the material at various length scales. mdpi.com

Developing Novel Applications: Researchers are continuously exploring new applications for yttrium oxide dispersions, from advanced coatings and catalysts to next-generation electronic and biomedical devices. researchgate.netscience.gov

Improving Fabrication Processes: An ongoing objective is to develop more efficient, cost-effective, and scalable fabrication methods for materials based on yttrium oxide dispersions. hzdr.de

Research Findings on Yttrium(III) Oxide Dispersions

Recent studies have highlighted the significant impact of yttrium oxide dispersions on the properties of various materials.

Table 1: Properties of Yttrium(III) Oxide

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Y₂O₃ | cymitquimica.com |

| Molar Mass | 225.81 g/mol | wikipedia.orgcymitquimica.com |

| Appearance | White solid | wikipedia.org |

| Density | 5.010 g/cm³ | wikipedia.org |

| Melting Point | 2,425 °C (4,397 °F; 2,698 K) | wikipedia.org |

| Boiling Point | 4,300 °C (7,770 °F; 4,570 K) | wikipedia.org |

| Crystal Structure | Cubic (bixbyite) | wikipedia.org |

| Thermal Conductivity | 27 W/(m·K) | wikipedia.org |

Table 2: Applications of Yttrium(III) Oxide Dispersions

| Application Area | Specific Use | Key Benefit of Y₂O₃ Dispersion | Reference |

|---|---|---|---|

| Aerospace | Thermal barrier coatings | High thermal stability | americanelements.com |

| Electronics | High-k dielectric material | High dielectric constant | researchgate.netmdpi.com |

| Optics | Phosphors, Lasers | Host for rare-earth dopants, high refractive index | aip.orgwikipedia.org |

| Ceramics | Sintering aid, Toughening agent | Stabilizes zirconia, refines grain structure | wikipedia.orgamericanelements.com |

| Catalysis | Catalyst support | High surface area and reactivity | cymitquimica.com |

| Biomedicine | Bioimaging, Drug delivery | Biocompatibility, functionalization potential | nih.govresearchgate.netmdpi.com |

Properties

IUPAC Name |

oxo(oxoyttriooxy)yttrium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Y | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVEOZUMHYXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

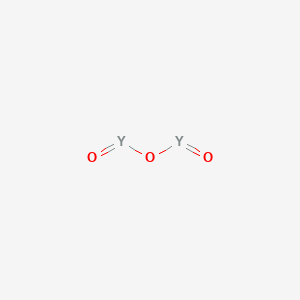

O=[Y]O[Y]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Y2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.810 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Yttrium Iii Oxide and Its Dispersions

Solution-Phase Synthesis Routes

Solution-phase methods are widely employed for the synthesis of Yttrium(III) oxide nanoparticles due to their advantages in controlling particle size, morphology, and homogeneity at relatively low temperatures.

Precipitation and Co-precipitation Techniques

Precipitation is a straightforward and cost-effective method for the large-scale production of yttria powders. acs.org This technique involves the reaction of a soluble yttrium salt, such as yttrium nitrate (B79036), with a precipitating agent like ammonium (B1175870) hydroxide (B78521) or oxalic acid to form an insoluble precursor, typically yttrium hydroxide or yttrium oxalate (B1200264). acs.orgresearchgate.net Subsequent calcination of this precursor at elevated temperatures yields Yttrium(III) oxide nanoparticles.

The co-precipitation method is a variation where other metal ions are precipitated along with yttrium to create doped or composite materials. acs.org For instance, yttrium hafnate (Y₂Hf₂O₇) precursors have been prepared by the oxalate co-precipitation method using yttrium nitrate and hafnium(IV) chloride. acs.org The reaction conditions, such as temperature, pH, and duration, significantly influence the characteristics of the final product. researchgate.net For example, pure cubic phase Y₂O₃ nanoparticles with a crystallite size of 7-21 nm were obtained by co-precipitation at 40°C for 1 hour, followed by calcination at 650°C for 4 hours. acs.orgresearchgate.net

Table 1: Research Findings on Precipitation and Co-precipitation Synthesis of Yttrium(III) Oxide

| Precursor(s) | Precipitating Agent | Reaction Conditions | Calcination Temperature | Resulting Particle Size | Reference(s) |

|---|---|---|---|---|---|

| Yttrium Nitrate Hexahydrate | Ammonium Hydroxide, Gelatin | Precipitation at room temp. for 4h | 650°C for 4h | - | researchgate.netmedwinpublishers.com |

| Yttrium Nitrate, Hafnium(IV) Chloride | Ammonium Oxalate | Co-precipitation at 800°C for 4h | - | Platelet, rod, and spherical shapes | acs.org |

| Yttrium Nitrate | Ammonia (B1221849) Oxalate | Co-precipitation at 40°C for 1h | 650°C for 4h | 7-21 nm | acs.orgresearchgate.net |

| Yttrium(III) Nitrate Hexahydrate | Ammonium Hydroxide | pH adjusted solution, aged at room temp. | >800°C causes significant agglomeration | Size affected by precipitant type | nih.gov |

Sol-Gel Processing and Variations

The sol-gel method is a versatile technique that allows for the synthesis of high-purity, homogeneous Yttrium(III) oxide nanoparticles at low temperatures. acs.orgaip.org This process involves the hydrolysis and condensation of yttrium precursors, such as yttrium nitrate or yttrium chloride, in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). acs.orgepa.gov Further processing leads to the formation of a "gel," a continuous solid network with trapped solvent. Drying and subsequent calcination of the gel produce the final oxide material.

Variations of the sol-gel method, such as the Pechini technique, utilize chelating agents like citric acid and a polymerizing agent like ethylene (B1197577) glycol to form a polymeric gel, which can result in strongly agglomerated nanocrystalline powders. acs.org The properties of the synthesized yttria, including crystallite size and structural ordering, can be tailored by controlling synthesis parameters like pH and calcination temperature. uobaghdad.edu.iq For instance, Y₂O₃ nanocrystallites with sizes ranging from 21 to 32 nm have been successfully synthesized using the sol-gel method with yttrium nitrate and yttrium chloride as precursors. epa.gov

Table 2: Research Findings on Sol-Gel Synthesis of Yttrium(III) Oxide

| Precursor(s) | Additives/Variations | Calcination Temperature | Resulting Crystallite Size | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Yttrium Nitrate, Yttrium Chloride | P-123 Poloxamer | 700-900°C | 21-32 nm | P-123 incorporation promotes oxygen vacancies. | acs.orgepa.gov |

| Yttrium Nitrate | Polyvinyl Alcohol (PVA) | From 600°C | Varies with pH and temperature | PVA assistance minimizes calcination time. | uobaghdad.edu.iq |

| Yttrium Nitrate Hexahydrate, Yttrium Chloride | Acetylacetone (AcAc) | 700-900°C | 21-32 nm | Cubic phase Y₂O₃ formed at 700°C. | acs.org |

| Yttrium(III) Acetate Hydrate (B1144303), Yttrium(III) Nitrate Tetrahydrate | UV/Ozone Treatment | High-temperature annealing | - | UV/Ozone treatment enhances Y-O binding. | buffalo.edu |

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel called an autoclave. acs.org These methods are effective for synthesizing crystalline Yttrium(III) oxide nanoparticles with controlled morphology. acs.org The reaction parameters, including temperature, pressure, solvent type, and precursor concentration, play a crucial role in determining the size and shape of the resulting nanoparticles. rsc.org

For example, Y₂O₃ nanocubes have been synthesized using hexamethylenetetramine (HMTA) and yttrium chloride solutions at 180°C for 24 hours. acs.org By varying the pH, nanorods and nanoflakes have also been produced via hydrothermal synthesis. acs.org These methods offer advantages such as high product purity and crystallinity without the need for post-synthesis calcination. researchgate.net

Table 3: Research Findings on Hydrothermal and Solvothermal Synthesis of Yttrium(III) Oxide

| Precursor(s) | Reagents/Solvent | Reaction Conditions | Resulting Morphology | Reference(s) |

|---|---|---|---|---|

| Yttrium Chloride, HMTA | Deionized Water | 180°C for 24h in Teflon-lined autoclave | Nanocubes | acs.org |

| Yttrium Chloride, HMTA, Phenol | Deionized Water | - | Flower-like structures | acs.org |

| Yttrium Nitrate Hexahydrate | KOH, Distilled Water, Ethanol | 180°C for 6h in Teflon-lined autoclave | Needle-like at low concentration, varied at high concentration | rsc.org |

| Yttrium Nitrate Hexahydrate | NaOH, Deionized Water | pH 13, calcination at 500-1000°C | Nanorods and worm-like nanostructures | acs.orgresearchgate.net |

Green Synthesis Methods (e.g., plant extract mediated)

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing Yttrium(III) oxide nanoparticles. umbc.edu This approach utilizes natural resources like plant extracts, which contain biomolecules that can act as reducing and capping agents, eliminating the need for toxic chemicals. researchgate.netumbc.edu For example, aqueous leaf extracts of Lantana camara have been used in a sol-gel technique to synthesize Y₂O₃ nanoparticles. researchgate.netresearchgate.net Similarly, Acalypha indica leaf extract has been employed for the biosynthesis of Y₂O₃ nanoparticles with sizes ranging from 24 to 67 nm. umbc.edu

These green-synthesized nanoparticles have shown potential in various applications. The structural and morphological characteristics of the nanoparticles are typically analyzed using techniques like XRD, SEM, and TEM. umbc.edu

Table 4: Research Findings on Green Synthesis of Yttrium(III) Oxide

| Plant Extract | Precursor | Synthesis Method | Resulting Particle Size/Morphology | Reference(s) |

|---|---|---|---|---|

| Lantana camara Leaf Extract | - | Sol-gel technique | Orthorhombic shape, average size of 30 nm | researchgate.netmedwinpublishers.comresearchgate.netscientific.net |

| Acalypha indica Leaf Extract | Yttrium Nitrate Hexahydrate | - | 23-66 nm, crystalline | acs.org |

| Agathosma Betulina Leaf Extract | - | Calcined at 500°C | Nearly spherical, agglomerated, average diameter of 13 nm | researchgate.net |

| Forsythia Fructose Fruit Extract | - | - | Flower, flake-like shape | umbc.edu |

Emulsion-Based Preparations

Emulsion-based methods, such as microemulsion and emulsion precipitation, offer excellent control over the size and morphology of Yttrium(III) oxide nanoparticles. acs.org In a typical water-in-oil (W/O) emulsion, aqueous droplets containing the yttrium precursor are dispersed in an oil phase, acting as nanoreactors. mdpi.com The addition of a precipitating agent, like an organic base, to the emulsion triggers the formation of the precursor within these droplets. mdpi.com Subsequent separation and calcination of the precursor yield submicrometer-sized, spherical, and largely unagglomerated yttria powders. mdpi.com A novel emulsion detonation method has also been developed for the one-step synthesis of high-purity, spherical Y₂O₃ nanoparticles with an average size of approximately 30 nm. acs.org

Solid-State and Vapor-Phase Synthesis Methods

While solution-phase routes are common, solid-state and vapor-phase methods provide alternative pathways for the synthesis of Yttrium(III) oxide, often yielding materials with different characteristics.

Solid-state reactions, including mechanochemical processing, involve the reaction of solid precursors at high temperatures or under mechanical stress. uobaghdad.edu.iq Mechanochemical synthesis utilizes high-energy ball milling to induce chemical reactions and structural changes. For instance, nanocrystalline yttria powders have been produced by milling an yttrium carbonate hydrate precursor with sodium chloride, followed by heat treatment and washing to remove the salt matrix. researchgate.net This process can yield particles with an average size of around 20 nm. researchgate.net

Vapor-phase synthesis methods, such as flame spray pyrolysis and chemical vapor deposition (CVD), involve the reaction of gaseous precursors. Flame spray pyrolysis uses a flame to convert a precursor solution into an aerosol, which then undergoes combustion and decomposition to form nanoparticles. This method has been used to synthesize yttria powders with median sizes ranging from 400 to 1300 nm. acs.org Chemical vapor deposition involves the deposition of a thin film of Y₂O₃ onto a substrate from the vapor phase of a precursor like [Y(thd)₃] (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato). acs.orgmdpi.com High-quality, amorphous yttria thin films can be prepared by CVD, especially with the use of a catalyst. acs.orgmdpi.com Gas-phase synthesis in a flame process has also been shown to produce phase-pure cubic and monoclinic Y₂O₃ nanoparticles.

Table 5: Overview of Solid-State and Vapor-Phase Synthesis Methods

| Method | Precursor(s) | Key Process | Resulting Material | Reference(s) |

|---|---|---|---|---|

| Mechanochemical Processing | Yttrium Carbonate Hydrate, Sodium Chloride | High-energy ball milling, heat treatment, washing | Nanocrystalline powder, ~20 nm particle size | researchgate.netresearchgate.net |

| Flame Spray Pyrolysis | Yttrium Nitrate, Urea | Precursor combustion | Powders with median size of 400-1300 nm | acs.org |

| Chemical Vapor Deposition (CVD) | [Y(thd)₃] | Deposition from vapor phase with oxygen carrier gas | Amorphous thin films | acs.orgmdpi.com |

| Gas-Phase Synthesis (Flame Process) | - | High-temperature aerosol synthesis | Phase-pure cubic and monoclinic nanoparticles (16-90 nm) |

Thermal Decomposition Pathways

Thermal decomposition is a widely used method for synthesizing yttrium oxide from precursor compounds such as yttrium nitrate, oxalate, and carbonate. This process involves heating the precursor to a specific temperature, causing it to decompose and form the oxide.

The thermal decomposition of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is a multi-step process. nih.gov Initially, the hexahydrate melts at a low temperature, followed by dehydration in two stages between 108°C and 193°C. nih.gov Further heating leads to the decomposition of the anhydrous nitrate, which begins around 327°C and proceeds through the formation of intermediate oxynitrates like YONO₃. nih.govwikipedia.org The complete decomposition to Y₂O₃ occurs at approximately 600-640°C. wikipedia.orgresearchgate.net

Yttrium oxalate decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) also decomposes in stages. Dehydration typically begins around 40°C, followed by the decomposition of the anhydrous oxalate at temperatures between 390-460°C. mdpi.comresearchgate.net This process involves the formation of intermediate yttrium oxycarbonates before the final conversion to yttrium oxide. mdpi.comscispace.com The specific surface area of the resulting yttrium oxide can be significantly influenced by the decomposition conditions, with values reaching 60–90 m²/g during the formation of oxycarbonate. mdpi.comscispace.com

The thermolysis of yttrium carbonate hydrate (Y₂(CO₃)₃·nH₂O) is a complex process involving several stages of water and carbon dioxide elimination. researchgate.net The decomposition of yttrium carbonate to yttrium oxide occurs via unstable intermediate phases, with the final oxide being formed at temperatures between 500 and 600°C. researchgate.net

Table 1: Thermal Decomposition of Yttrium(III) Oxide Precursors

| Precursor | Intermediate Phases | Final Decomposition Temperature (°C) | Key Findings |

|---|---|---|---|

| Yttrium Nitrate Hexahydrate | Yttrium Oxynitrates (e.g., YONO₃) | ~600-640 | Decomposition is a complex condensation process. wikipedia.orgresearchgate.netresearchgate.net |

| Yttrium Oxalate Decahydrate | Yttrium Oxycarbonates | >460 | Morphology of the final oxide can be influenced by the precursor's crystal structure. mdpi.comresearchgate.net |

| Yttrium Carbonate Hydrate | Unstable intermediates | ~500-600 | Decomposition proceeds through multiple stages of dehydration and decarboxylation. researchgate.netresearchgate.net |

Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method for producing fine, crystalline yttrium oxide powders. icrc.ac.ir This technique involves the exothermic reaction of a solution containing a yttrium salt (typically nitrate) as an oxidizer and an organic fuel, such as glycine (B1666218), urea, or citric acid. researchgate.netdiva-portal.org The mixture is heated, leading to a self-sustaining combustion reaction that yields a voluminous, high-purity oxide product. ipme.ru

The properties of the resulting Y₂O₃ nanoparticles, including crystallite size and surface area, are highly dependent on the type of fuel used and the fuel-to-oxidant ratio. researchgate.nethanrimwon.com For instance, using glycine as a fuel can produce yttria powders with a crystallite size of about 31 nm and a high surface area of 38 m²/g. hanrimwon.com The combustion process is effective for synthesizing pure-phase nanocrystalline powders, often with subsequent calcination to improve crystallinity. researchgate.netdiva-portal.org

Table 2: Fuels Used in Combustion Synthesis of Yttrium(III) Oxide

| Fuel | Oxidizer | Typical Product Characteristics |

|---|---|---|

| Glycine | Yttrium Nitrate | Nanocrystalline powders with high surface area. researchgate.nethanrimwon.com |

| Urea | Yttrium Nitrate | Nanopowders with increasing crystallinity depending on conditions. researchgate.net |

| Citric Acid | Yttrium Nitrate | Nanosized yttrium oxide powders. researchgate.net |

Reactive Sputter Deposition and Evaporation for Thin Films

Reactive sputtering and evaporation are physical vapor deposition techniques used to produce high-quality yttrium oxide thin films. In reactive magnetron sputtering, a yttrium target is sputtered in a mixed atmosphere of an inert gas (like argon) and a reactive gas (oxygen). sputtertargets.net The sputtered yttrium atoms react with oxygen to form a Y₂O₃ film on a substrate. sputtertargets.net

The deposition process can occur in different modes, primarily the metallic mode and the poisoned mode, depending on the oxygen flow rate. mdpi.comresearchgate.net The chosen mode affects the deposition rate and the properties of the resulting film. mdpi.com The crystalline structure of the deposited films can range from amorphous to polycrystalline with a cubic or monoclinic phase, depending on deposition parameters like substrate temperature and oxygen partial pressure. researchgate.net

Electron beam evaporation is another technique where yttrium oxide material is heated by an electron beam in a vacuum, causing it to evaporate and deposit as a thin film on a substrate. sputtertargets.net

Microplasma-Assisted Synthesis

Microplasma-assisted synthesis is a novel and environmentally friendly method for producing yttrium oxide nanoparticles. tue.nl This technique utilizes a microplasma generated in a pin-to-liquid configuration with an aqueous solution of yttrium nitrate as the precursor. tue.nlmdpi.com The process involves the plasma-induced electrodeposition of yttrium hydroxide, which is subsequently converted to Y₂O₃ nanoparticles through heat treatment. sci-hub.se This method allows for the fabrication of high-purity crystalline nanoparticles with adjustable sizes and avoids the need for additional chemical reagents. sci-hub.seresearchgate.net

Specialized Dispersion Formation and Integration Techniques

Achieving a uniform dispersion of yttrium(III) oxide particles within a matrix is crucial for the performance of oxide dispersion-strengthened (ODS) alloys and other composite materials. imim.pl Various techniques are employed to break down agglomerates and distribute the oxide particles homogeneously.

Mechanical Dispersion Methods (e.g., acoustic mixing, ball milling)

Mechanical dispersion methods are widely used to distribute yttrium oxide particles in a solid or liquid matrix. High-energy ball milling is a common technique where powders of the matrix material and yttrium oxide are milled together. imim.plicm.edu.pl The repeated fracturing and welding of powder particles lead to a fine and uniform distribution of the oxide. icm.edu.pl

High-pressure homogenization is another effective method, particularly for liquid dispersions. In this process, a slurry containing yttrium oxide particles is forced through a small orifice at high pressure, leading to a decrease in particle size and improved dispersion stability due to cavitation forces and particle collisions. icm.edu.plbibliotekanauki.pl This technique can be used as a pre-treatment before ball milling to achieve a more homogeneous dispersion in the final product. icm.edu.plpan.pl Mechanochemical processing, which involves high-energy ball milling of a precursor with a salt matrix, can also be used to synthesize and disperse nanocrystalline yttrium oxide. researchgate.net

In-Situ Formation of Dispersed Yttrium(III) Oxide (e.g., controlled oxidation in melts)

In-situ formation of yttrium oxide dispersions involves the creation of the oxide particles directly within the matrix material, often during melting and solidification. usf.edu This can be achieved by adding yttrium to a molten alloy and then introducing a controlled amount of oxygen. The yttrium reacts with the oxygen to form fine, dispersed Y₂O₃ particles within the solidifying matrix. This method can lead to a more uniform distribution and stronger bonding between the oxide particles and the matrix compared to ex-situ methods. However, controlling the size and distribution of the in-situ formed oxides can be challenging, as coarsening and agglomeration can occur during solidification. usf.edu

Advanced Characterization of Yttrium Iii Oxide Dispersions

Structural and Morphological Characterization

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and analyzing the microstructure of yttrium(III) oxide dispersions. The analysis of diffraction patterns reveals information about the crystal structure, lattice parameters, crystallite size, and strain.

Yttrium(III) oxide (Y₂O₃) typically exists in a cubic crystal structure (space group Ia-3). mpg.deresearchgate.net However, other phases can be observed depending on the synthesis method and processing conditions. For instance, precursor materials like yttrium hydroxide (B78521) (Y(OH)₃) often exhibit a hexagonal structure, which transforms to the cubic Y₂O₃ phase upon calcination at elevated temperatures, such as 800-1000°C. researchgate.net During mechanochemical processing, a partial and incomplete phase transition from the cubic to a monoclinic structure of Y₂O₃ can be induced. mpg.de

In oxide dispersion strengthened (ODS) alloys, XRD is employed to identify the phases present within the metallic matrix. For example, in a 15-15Ti alloy, XRD analysis revealed the presence of Y₂O₃ alongside other secondary phases such as YTaO₄, YFeO₃, and metal carbides. usf.edu Similarly, in CrFeCuMnNi high-entropy alloys, the incorporation of Y₂O₃ dispersion resulted in a stable face-centered cubic (FCC) phase along with the oxide phase. mdpi.com The addition of Y₂O₃ into an FeNiCr alloy matrix can cause slight changes in the diffraction patterns, including peak shifting, changes in intensity, and peak broadening, which are indicative of induced lattice compression and strain in the matrix. ui.ac.id

The crystallite size of the Y₂O₃ particles can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation. Studies have shown that the average particle size of Y₂O₃ nanopowders can range from 22 to 65 nm. researchgate.net

Table 1: Crystallographic Data for Yttrium(III) Oxide and Related Phases from XRD Studies

| Compound/System | Crystalline Phase | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| Yttrium(III) oxide (Y₂O₃) | Cubic | Ia-3 | a = 10.604 | materialsproject.org |

| Yttrium(III) oxide (Y₂O₃) | Monoclinic | C2/m | - | mpg.de |

| Yttrium hydroxide (Y(OH)₃) | Hexagonal | P6₃/m | a = 6.25, c = 3.54 | peerj.com |

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution TEM (HR-TEM), are indispensable for visualizing the morphology, determining the particle size, and assessing the homogeneity of yttrium(III) oxide dispersions.

SEM provides high-resolution images of the surface morphology. In ODS alloys, SEM imaging has shown that yttrium oxide dispersoids can have a "globular" morphology and may be present along grain boundaries. ui.ac.idnih.gov The size of these dispersoids can range from approximately 50-100 nm up to 40–80 µm in diameter in cast alloys. usf.eduui.ac.id The morphology of precursor-derived Y₂O₃ can vary, with observations of both tubular and rod-like structures. researchgate.net

TEM and HR-TEM offer higher magnification and resolution, enabling the direct observation of individual nanoparticles and their distribution within a matrix. ekb.eg TEM analysis is crucial for confirming the homogeneity of the dispersion. For example, in Ni-based superalloys, a more uniform dispersion of fine Y₂O₃ particles was observed after treating the oxide powders with a high-pressure homogenizer prior to ball milling. icm.edu.plbibliotekanauki.pl TEM images can reveal that particles are faceted with specific crystal faces and can exist as discrete entities. nih.gov The particle size as measured by TEM can range from a few nanometers to several hundred nanometers, depending on the synthesis and processing routes. nih.govnih.gov For instance, after cold rolling and annealing of a 15-15Ti ODS alloy, yttrium oxides were observed to be refined and more uniformly distributed with typical sizes of about 50–100 nm. usf.edu

Table 2: Particle Size and Morphology of Yttrium(III) Oxide Dispersions from Electron Microscopy

| System | Microscopy Technique | Observed Morphology | Particle Size Range | Reference |

|---|---|---|---|---|

| FeNiCr-Y₂O₃ Cast Alloy | SEM | Globular | 40–80 µm | ui.ac.id |

| 15-15Ti ODS Alloy (annealed) | - | Refined particles | 50–100 nm | usf.edu |

| Ni-based ODS Superalloy | SEM | Fine and uniform | 30.2 µm (mean, homogenized) | icm.edu.pl |

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials containing yttrium(III) oxide dispersions at the nanoscale. azooptics.com It provides three-dimensional images of the surface, allowing for the quantification of surface roughness. nih.govnorthwestern.edu

In studies of thin films, AFM has been used to visualize the surface morphology of Y₂O₃ films deposited on substrates. researchgate.net The surface roughness of the material can be influenced by the yttrium content. An optimal yttrium content can lead to an increase in the surface roughness of a sensing membrane. researchgate.net AFM topography images provide significant information on the surface morphology, such as modes of growth and nucleation, and can highlight defects. azooptics.com For example, in dental zirconia with varying yttrium oxide compositions, AFM has been used to evaluate surface roughness after different grinding and polishing conditions. nih.gov

High-Resolution Neutron Diffraction is a specialized technique used to investigate the bulk properties and internal structures of materials, making it particularly useful for studying the microstructure of yttrium(III) oxide dispersions within metallic alloys. ui.ac.id Neutrons can penetrate deep into materials, providing information averaged over a large volume.

In the study of FeNiCr-Y₂O₃ cast alloys, neutron diffraction profile analysis showed a 'matrix-cluster' composite crystal morphology. ui.ac.id The technique was able to detect the influence of the Y₂O₃ dispersion on the crystal structure of the austenitic FeNiCr matrix. Specifically, the dispersion of Y₂O₃ was found to induce lattice compression in the matrix, which signifies the presence of tensile residual stress in the crystals. ui.ac.id This demonstrates the capability of neutron diffraction to probe the strain state and stress distribution within ODS alloys, which are crucial for understanding their mechanical performance. ui.ac.id

Spectroscopic Characterization

Spectroscopic techniques are employed to probe the chemical bonding and vibrational characteristics of yttrium(III) oxide dispersions.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the chemical bonds present in a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds. libretexts.orgmsu.edu

Table 3: Characteristic FTIR Absorption Bands for Yttrium(III) Oxide

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Y-O Stretching | ~459 and 564 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions occurring within a material. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing valuable information about its composition and bonding.

In the context of yttrium(III) oxide (Y₂O₃) dispersions, UV-Vis spectroscopy is employed to determine the optical properties, such as the bandgap energy. researchgate.net Y₂O₃ nanoparticles typically exhibit a strong absorbance band in the UV region, which can be attributed to the photoexcitation of electrons from the valence band to the conduction band. researchgate.net For instance, studies have shown a strong absorption peak for Y₂O₃ nanoparticles at approximately 270 nm. researchgate.net

The optical bandgap (Eg) is a crucial parameter for semiconductor materials and can be estimated from the UV-Vis absorption spectrum using a Tauc plot. Research has indicated that the bandgap of Y₂O₃ nanoparticles can be influenced by factors such as pH during synthesis. For example, Y₂O₃ nanoparticles prepared at pH 9 via a co-precipitation method have been reported to have a bandgap of 4.47 eV. researchgate.net

Table 1: Reported UV-Vis Absorption and Bandgap Data for Yttrium(III) Oxide Nanoparticles

| Synthesis Parameter | Absorption Peak (nm) | Optical Bandgap (eV) |

| pH 9 (Co-precipitation) | ~270 researchgate.net | 4.47 researchgate.net |

| Green Synthesis (A. betulina) | Not Specified | 5.67 researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. This technique is highly sensitive to the crystalline structure and local atomic arrangements within a material.

For yttrium(III) oxide, Raman spectroscopy is utilized to confirm its crystal structure. The cubic phase of Y₂O₃ exhibits several characteristic Raman peaks, with the most intense peak appearing at approximately 378-381 cm⁻¹. researchgate.netresearchgate.net This primary vibrational mode is a key identifier for the cubic structure of yttria. Other weaker peaks may also be observed, which correspond to other vibrational modes of the Y-O bonds within the crystal lattice.

The appearance of the dominant peak at 378 cm⁻¹ in the Raman spectrum of a yttria thin film, for example, confirms the presence of yttrium oxide. researchgate.net Differences in the Raman spectra between bulk powder and thin films can arise from variations in sample morphology. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of yttrium(III) oxide, XPS is crucial for confirming the presence of yttrium and oxygen and determining their oxidation states. The Y 3d and O 1s core level spectra are of particular interest. The Y 3d spectrum for Y₂O₃ shows two distinct peaks due to spin-orbit splitting, corresponding to the Y 3d5/2 and Y 3d3/2 components. aip.orgresearchgate.net These peaks are characteristic of the Y³⁺ oxidation state.

Studies on air-exposed yttrium powder have shown that the Y 3d and O 1s peaks are consistent with those observed in Y₂O₃ thin films. aip.org The binding energy of the Y 3d5/2 peak in yttrium oxide is typically observed around 157.1-157.8 eV, and the Y 3d3/2 peak is found at approximately 159.2-163.9 eV. researchgate.netresearchgate.net The O 1s peak for Y₂O₃ is generally centered around 529.8 eV. researchgate.net It's important to note that surface contamination from hydrocarbons can be detected, often showing a C 1s peak, which is used for charge correction of the binding energy scale. aip.org

Table 2: Typical XPS Binding Energies for Yttrium(III) Oxide

| Element/Transition | Binding Energy (eV) |

| Y 3d5/2 | 157.1 - 157.8 researchgate.netresearchgate.net |

| Y 3d3/2 | 159.2 - 163.9 researchgate.netresearchgate.net |

| O 1s | ~529.8 researchgate.net |

| C 1s (adventitious) | 284.8 (reference) aip.org |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Distribution

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When a sample is bombarded by a high-energy beam of electrons, it excites electrons in the inner shells, causing them to be ejected. Electrons from outer, higher-energy shells then fill these vacancies, and the energy difference is released as an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted.

In the characterization of yttrium(III) oxide dispersions, EDS is used to confirm the elemental composition and can be combined with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to create elemental maps showing the distribution of yttrium and oxygen within the sample. researchgate.net This is particularly useful for verifying the homogeneity of the dispersion and identifying any impurities. The accuracy of quantitative analysis can be affected by factors such as overlapping X-ray emission peaks from different elements. wikipedia.org

X-ray Fluorescence (XRF) and Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis

X-ray Fluorescence (XRF) and Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), are powerful techniques for determining the elemental composition of materials.

X-ray Fluorescence (XRF) is a non-destructive analytical technique that uses high-energy X-rays to excite atoms in a sample, causing them to emit characteristic secondary X-rays. mdpi.com The energy of these emitted X-rays is indicative of the element, allowing for qualitative and quantitative analysis. XRF is well-suited for the analysis of solid samples and powders. labcompare.com For yttrium, the characteristic Kα1 and Kβ1 emission lines are found at 14.958 keV and 16.738 keV, respectively. physicsopenlab.org While XRF is a reliable technique, it may have higher limits of detection compared to ICP-AES, making it less suitable for trace element analysis at very low concentrations. mdpi.com

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) is a destructive technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. drawellanalytical.com The intensity of this emission is indicative of the concentration of the element within the sample. ICP-AES is known for its high sensitivity and ability to analyze a wide range of elements, including rare earth elements. drawellanalytical.comspectro.com It is particularly effective for the quantitative analysis of trace elements in yttrium oxide to ensure high purity. spectro.com

Thermal and Surface Area Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two distinct yet complementary thermal analysis techniques that provide valuable information about the thermal properties of materials. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. particletechlabs.com This technique is useful for determining the thermal stability, decomposition temperatures, and composition of materials. labmanager.com For yttrium(III) oxide precursors, TGA can be used to monitor the decomposition process and determine the appropriate calcination temperature to form the final oxide. The TGA curve will show mass loss at different temperatures corresponding to the removal of water, organic residues, or other volatile components.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com DSC is used to identify thermal events such as phase transitions (e.g., melting, crystallization), glass transitions, and chemical reactions. labmanager.com The DSC curve will show endothermic or exothermic peaks corresponding to these events. For yttrium oxide precursors, DSC can reveal the temperatures at which crystallization or phase transformations occur during heating.

By combining TGA and DSC, a comprehensive understanding of the thermal behavior of yttrium(III) oxide dispersions and their precursors can be obtained. For example, in the synthesis of Y₂O₃ nanostructures, TGA/DSC analysis of the precursor helps to identify the thermal events that lead to the formation of the final crystalline phase. researchgate.net

Brunauer–Emmet–Teller (BET) Surface Area Measurement

The Brunauer-Emmett-Teller (BET) method is a widely utilized technique for determining the specific surface area of powdered materials, which is crucial for understanding the reactivity and sintering behavior of yttrium(III) oxide dispersions. The surface area of yttrium oxide nanoparticles is significantly influenced by the synthesis and processing conditions, particularly the calcination temperature.

Research has demonstrated an inverse relationship between the calcination temperature and the specific surface area of yttrium oxide nanoparticles. For instance, yttrium oxide powders prepared by explosive decomposition showed a high specific surface area of 65.37 m²/g when calcined at 600 °C. researchgate.net As the calcination temperature was increased to 900 °C, the specific surface area decreased to 20.33 m²/g. researchgate.net This reduction in surface area at higher temperatures is attributed to pore-narrowing and sintering effects. researchgate.net

The particle size of yttrium oxide can be calculated from the BET surface area data. One study reported a specific surface area of 33.89 m²/g for their starting Y2O3 powder, which corresponded to an average particle size of 35 nm. sci-hub.se This calculated size was in good agreement with the size determined by Transmission Electron Microscopy (TEM), indicating that the particles were well-dispersed. sci-hub.se In another investigation, spherical yttrium oxide nanoparticles synthesized via solvothermal and hydrothermal methods had a calculated particle size of 8 nm based on their specific surface area. nih.gov

The following table summarizes the effect of calcination temperature on the grain size and BET surface area of yttrium oxide nanoparticles.

Table 1: Evolution of Grain Size and BET Surface Area of Yttrium Oxide Nanoparticles with Temperature

| Calcination Temperature (°C) | Grain Size (nm) | BET Surface Area (m²/g) |

|---|---|---|

| 600 | - | 65.37 researchgate.net |

Data compiled from scientific literature.

Colloidal and Rheological Characterization of Dispersions

The stability and flow behavior of yttrium(III) oxide dispersions are critical for their application in various fields. These properties are assessed through a combination of techniques that probe the particle size distribution, surface charge, and rheological characteristics of the suspension.

Dynamic Light Scattering (DLS) for Particle Size Distribution in Suspensions

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles in a suspension. This method is particularly useful for characterizing the state of agglomeration of nanoparticles in a liquid medium.

In studies of yttrium oxide nanoparticles, DLS has been employed to determine the average particle size and the polydispersity index (PDI), which indicates the broadness of the size distribution. For example, one study reported that green synthesized Y2O3 nanoparticles had an average size in the range of 110.4 ± 32 nm with a PDI value of 0.310, suggesting a relatively uniform size distribution. researchgate.net It is important to note that the particle size measured by DLS can be larger than that determined by other methods like TEM, which may be due to the formation of agglomerates in the aqueous medium. researchgate.netmdpi.com

The hydrodynamic size of yttrium oxide nanoparticles can also be influenced by the dispersion medium. For instance, Y2O3 nanoparticles with a TEM size of 35 ± 10 nm exhibited a hydrodynamic size of 1004 ± 134 nm in water, which decreased to 542 ± 108 nm in a complete culture medium. nih.gov This highlights the role of the surrounding medium in the dispersion of the nanoparticles.

Table 2: Dynamic Light Scattering Analysis of Yttrium Oxide Nanoparticle Suspensions

| Sample | Average Hydrodynamic Size (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Green Synthesized Y2O3 Nanoparticles | 110.4 ± 32 researchgate.net | 0.310 researchgate.net |

| Y2O3 Nanoparticles in Water | 1004 ± 134 nih.gov | - |

Data is illustrative and compiled from various research findings.

Zeta Potential Measurements for Surface Charge and Colloidal Stability

Zeta potential is a key indicator of the surface charge of particles in a dispersion and is a critical parameter for evaluating colloidal stability. A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable dispersion.

The zeta potential of yttrium oxide suspensions is highly dependent on the pH of the medium. The isoelectric point (IEP) of yttrium oxide, the pH at which the zeta potential is zero, is typically observed in the pH range of 8.5 to 9.2. sci-hub.seresearchgate.net At pH values below the IEP, the surface of the yttrium oxide particles is positively charged, while at pH values above the IEP, it is negatively charged.

For instance, in one study, the IEP of Y2O3 powder was determined to be at a pH of 8.5. researchgate.net The stability of the zeta potential was observed for pH ranges not exceeding 8 and for pH values greater than 10. researchgate.net In the stable regions, the positive zeta potential values did not fall below 5 mV, and the negative values exceeded -30 mV. researchgate.net The addition of dispersants, such as polyacrylic acid (PAA), can shift the IEP to lower pH values, thereby expanding the pH range for stable suspensions. researchgate.net

Table 3: Zeta Potential of Yttrium(III) Oxide Dispersions at Different pH Values

| pH | Zeta Potential (mV) |

|---|---|

| < 8 | > 5 researchgate.net |

| 8.5 | 0 (Isoelectric Point) researchgate.net |

This table represents typical values found in research literature.

Electrophoretic Mobility Measurements

Electrophoretic mobility is the velocity of a charged particle in a fluid under the influence of an applied electric field. It is directly related to the zeta potential and is a fundamental parameter in understanding the behavior of colloidal dispersions. The zeta potential is often calculated from the measured electrophoretic mobility using the Henry equation. mdpi.com

The stability of yttrium oxide nanoparticles in aqueous media can be evaluated by measuring their electrophoretic mobility. sci-hub.se These measurements are crucial for processes such as electrophoretic deposition (EPD), where the mobility of the nanoparticles under an external electric field is utilized to form compacts. mdpi.com The electrophoretic mobility, and consequently the zeta potential, can be tuned by adjusting the pH of the suspension. sci-hub.se

Rheological Property Assessment (e.g., dynamic viscosity, shear stress)

The rheological properties of yttrium(III) oxide dispersions, such as dynamic viscosity and shear stress, are critical for applications like ceramic processing and coating. These properties describe the flow and deformation behavior of the suspension under an applied force.

Yttrium oxide slurries often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.netresearchgate.net This is characteristic of suspensions with agglomerated particles. At low shear rates, the interparticle attractions dominate, leading to high viscosity. As the shear rate increases, the hydrodynamic forces cause the agglomerates to break down, resulting in a decrease in viscosity. researchgate.net

The rheological properties can be modified by the addition of deflocculants. For example, the addition of D-sorbitol to a 77 wt.% yttrium oxide slurry was found to significantly decrease the dynamic viscosity. researchgate.net In contrast, the use of Polikol resulted in a substantial increase in dynamic viscosity. researchgate.net

Table 4: Rheological Properties of Yttrium(III) Oxide Slurries

| Additive | Shear Rate Range (s⁻¹) | Dynamic Viscosity Range (Pa·s) | Rheological Behavior |

|---|---|---|---|

| None (in water) | Not specified | 0.133 - 1.17 researchgate.net | Shear-thinning researchgate.net |

| D-sorbitol | Not specified | 0.00643 - 0.01 researchgate.net | Shear-thinning researchgate.net |

This table summarizes findings on the rheological behavior of concentrated yttrium oxide slurries.

Theoretical and Computational Investigations of Yttrium Iii Oxide Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Bonding

Density Functional Theory (DFT) has been extensively applied to investigate the electronic structure and bonding characteristics of Yttrium(III) oxide (Y₂O₃). Ab initio calculations using plane-wave pseudopotential methods within DFT have been employed to study Y₂O₃ clusters. researchgate.netsnu.edu.in These studies reveal that the stability of Y₂O₃ clusters is dominated by ionic Y-O interactions, characterized by significant charge transfer from yttrium to oxygen atoms. researchgate.netsnu.edu.in As the cluster size increases, this charge transfer approaches the value observed in the bulk material. researchgate.netsnu.edu.in

Bader charge analysis and charge density studies confirm the predominantly ionic nature of the bonding. researchgate.netsnu.edu.in However, a small degree of covalency is also observed in the Y-O bonds. researchgate.netsnu.edu.in This is consistent with analyses of similar oxide systems, where calculated Mulliken charges deviate from the formal valences, indicating a degree of covalent character in the metal-oxygen bonds. mdpi.comnih.gov For Y₂O₃ clusters, DFT calculations show that the maximum coordination numbers for yttrium and oxygen atoms are 6 and 4, respectively, and the atomic structures show similarities to the local structure in the bulk cubic phase. researchgate.netsnu.edu.in

Modeling of Crystallographic Phases and Phase Transitions

Yttrium(III) oxide is known to exist in several polymorphic forms, and computational modeling has been crucial in understanding their relative stabilities and transitions. researchgate.net The primary phases include:

C-type cubic (Ia-3): This is the most stable phase at ambient temperature and pressure. researchgate.net

B-type monoclinic (C2/m): The cubic phase can transform to the monoclinic phase under high pressure, at approximately 10 GPa. researchgate.net

H-type hexagonal (P6₃/mmc): At high temperatures, around 2600 K, the cubic phase transitions to the hexagonal phase. researchgate.net

A-type hexagonal (P-3m1) and X-type fluorite (Fm-3m) are other known phases. researchgate.net

Molecular dynamics simulations have been used to study the crystallization and phase behavior of Y₂O₃ nanoparticles. fao.org These models have generated phase diagrams for nanoparticles as a function of temperature and size, showing that high-temperature environments can favor the formation of the monoclinic phase, while larger particle sizes favor the cubic phase. fao.org The simulations also indicate that the large internal pressure within small nanoparticles can significantly decrease the cubic-to-monoclinic transformation temperature. fao.org

| Phase Name | Crystal System | Space Group | Stability Conditions |

|---|---|---|---|

| C-type | Cubic | Ia-3 (No. 206) | Ambient temperature and pressure researchgate.netwikipedia.org |

| B-type | Monoclinic | C2/m | High pressure (~10 GPa) researchgate.net |

| H-type | Hexagonal | P6₃/mmc | High temperature (~2600 K) researchgate.net |

Simulation of Phonon Dispersion and Vibrational Properties

The vibrational properties of Y₂O₃ have been investigated through simulations of its phonon dispersion and vibrational density of states (vDOS). purdue.edu Lattice dynamics calculations for various Y₂O₃ nanostructures, such as thin films and nanowires, show that their vibrational spectra are distinct from the bulk material. purdue.edu Specifically, nanocrystals exhibit enhanced tails at both low and high frequencies, which is attributed to the presence of new surface modes. purdue.edu

Molecular dynamics simulations have been used to confirm these findings by separating the contributions of surface and internal atoms, demonstrating a clear broadening of the surface spectra. purdue.edu This broadening is linked to a wider distribution of atomic spring constants resulting from the lowered symmetry in nanostructures. purdue.edu Furthermore, phonon dispersion calculations are used to confirm the dynamical stability of simulated crystal structures, including doped Y₂O₃ systems. frontiersin.org The absence of imaginary frequencies in the calculated phonon spectrum across the Brillouin zone indicates that the structure is dynamically stable. frontiersin.orgresearchgate.net

Computational Approaches for Defect Chemistry and Surface Phenomena

Computational methods, particularly DFT, are powerful tools for studying defect chemistry and surface phenomena in oxide materials like Y₂O₃. chimia.chnih.gov Point defects, such as oxygen vacancies, strongly influence the functional properties of oxides. chimia.chresearchgate.net Atomistic simulations provide insights that are complementary to experimental investigations, helping to identify specific point defects and understand the mechanisms they induce. chimia.chnih.gov

In the context of Y₂O₃, theoretical studies have explored the effects of deposition parameters on composition and structure, including the formation of oxygen vacancies. researchgate.net For instance, simulations can model how increasing substrate temperature during deposition can lead to the formation of oxygen vacancies in the film. researchgate.net Understanding the fundamental mechanisms of defect formation allows for the tailoring of defect profiles to engineer novel material properties for applications in areas like oxide electronics and photocatalysis. chimia.chresearchgate.net

Theoretical Insights into Optical and Electronic Band Structures

Theoretical calculations provide significant insights into the optical and electronic band structures of Yttrium(III) oxide. The material is a wide-band-gap insulator, with an experimental band gap of approximately 6 eV. researchgate.net DFT calculations using the local density approximation (LDA) have computed a direct band gap of 4.54 eV at the Γ point. researchgate.net The calculated band structure is characterized by a relatively flat top of the valence band and a single band at the bottom of the conduction band. researchgate.net

The discrepancy between theoretical and experimental band gap values is a known issue with standard DFT functionals, which tend to underestimate the gap. However, these calculations are crucial for understanding the qualitative features of the electronic structure and how it is affected by doping or defects. For example, studies on Ce³⁺-doped Y₂O₃ have shown that the incorporation of the dopant can lead to a calculated band gap of 4.20 eV, suggesting a transition from an insulator to a semiconductor. frontiersin.org

| Property | Finding | Source(s) |

|---|---|---|

| Calculated Band Gap (LDA) | 4.54 eV (Direct) | researchgate.net |

| Experimental Band Gap | ~6 eV | researchgate.net |

| Bonding Nature | Predominantly ionic with a small degree of covalency | researchgate.netsnu.edu.in |

| Valence Band Character | Characterized by a flat top | researchgate.net |

| Conduction Band Character | Single band at the bottom of the CB | researchgate.net |

Modeling of Dispersion Behavior and Interfacial Interactions

Computational modeling is essential for understanding the behavior of Y₂O₃ when it is used as a dispersed phase, for example, in oxide-dispersion-strengthened (ODS) alloys. researchgate.net In these materials, fine particles of Y₂O₃ are dispersed within a metal matrix to improve high-temperature strength and radiation resistance. The properties of ODS alloys are highly dependent on the characteristics of the Y₂O₃ dispersoids and their interface with the matrix. researchgate.net

Theoretical models are used to study the fundamental properties of these interfaces, such as the Fe/Y₂O₃ interface in ODS ferritic alloys. researchgate.net Simulations can predict the stability of different crystallographic orientations at the interface and provide insight into interfacial energy and bonding. These interfaces are critical as they can act as effective sinks for radiation-induced defects like vacancies and interstitials, thereby enhancing the material's radiation tolerance. researchgate.net Preliminary results from modeling studies have shown that helium bubble formation, a key concern in materials for nuclear applications, preferentially occurs at the Fe/Y₂O₃ interface. researchgate.net

Simulations of Extrinsic Compression and Expansion Effects on Electronic Structure

The influence of extrinsic mechanical stress, such as compression and expansion (strain), on the electronic structure of Y₂O₃ is an active area of computational research. While direct simulation results on Y₂O₃ are specific, the principles are well-established from computational studies on other oxide systems. researchgate.net Applying tensile or compressive strain alters the interatomic distances and bond angles within the crystal lattice.

These structural modifications directly impact the electronic orbitals and their overlap, leading to changes in the electronic band structure, including the band gap energy. For example, in perovskite oxides, it has been shown computationally that epitaxial strain can be used to control the oxygen vacancy formation energy. researchgate.net A change in the defect chemistry, in turn, modifies the charge carrier concentration and significantly alters the material's electronic properties. researchgate.net Similar computational approaches can be applied to Y₂O₃ to model how pressure or epitaxial strain can tune its electronic and optical characteristics for specific applications.

Dispersion Stability and Interfacial Phenomena of Yttrium Iii Oxide

Influence of Dispersant Agents and Surface Modifiers on Dispersion Behavior

The selection of appropriate dispersant agents and surface modifiers is paramount for controlling the dispersion behavior of Yttrium(III) oxide particles. These additives function by adsorbing onto the particle surface and inducing either electrostatic, steric, or electrosteric repulsion.

Common dispersants for aqueous Y₂O₃ suspensions include polyelectrolytes and small organic molecules. For example, triammonium (B15348185) citrate (B86180) (TAC) has been effectively used as a dispersant for nano-yttria powders in deionized water. ijmse.netijmse.net The addition of an optimal amount of TAC can significantly improve the stability of the suspension. ijmse.net Other dispersants like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) and various polyelectrolytes have also been studied for their ability to deflocculate yttria-containing slurries. bohrium.com The effectiveness of a dispersant is often dependent on its concentration, with excessive amounts potentially leading to bridging flocculation. researchgate.net

Surface modifiers alter the surface chemistry of the Y₂O₃ particles to enhance their compatibility with the dispersion medium. A notable example is the use of phosphonic acids, which readily react with the surface of yttria nanoparticles to form stable phosphonate-coated particles. princeton.edunih.gov This surface modification can be tailored to control the hydrophilicity of the nanoparticles, enabling their dispersion in either aqueous or organic media. princeton.edunih.gov For instance, treatment with a tetraethylene glycol-derived phosphonic acid renders the yttria particles easily dispersible in aqueous solutions. princeton.edunih.gov Another approach involves silanization, where the surface of the yttria nanoparticles is modified with a functional polymer layer. This can be achieved using agents like 3-trimethoxysilylpropyl methacrylate (B99206) followed by grafting a co-polymer, which enhances colloidal stability by decreasing the surface energy and increasing polarity. nih.govresearchgate.net

The table below summarizes some dispersants and surface modifiers used for Yttrium(III) oxide dispersions and their effects.

| Dispersant/Surface Modifier | Dispersion Medium | Stabilization Mechanism | Effect on Dispersion |

| Triammonium Citrate (TAC) | Aqueous | Electrostatic/Electrosteric | Improved stability of nano-yttria suspensions. ijmse.netijmse.net |

| Tetramethylammonium Hydroxide (TMAH) | Aqueous | Electrostatic | Deflocculation of yttria-silica slips. bohrium.com |

| Polyelectrolyte | Aqueous | Electrosteric | Improved slip behavior and lower viscosity compared to electrostatic stabilization alone. bohrium.com |

| Phosphonic Acids | Aqueous/Organic | Steric | Controls hydrophilicity, enabling dispersion in various media. princeton.edunih.gov |

| Silanization with polymer grafting | Not specified | Steric/Electrosteric | Enhances colloidal stability by reducing surface energy and increasing polarity. nih.govresearchgate.net |

Effect of pH and Ionic Strength on Dispersion Stability

The stability of aqueous Yttrium(III) oxide dispersions is highly sensitive to the pH and ionic strength of the medium, as these parameters directly influence the electrostatic interactions between particles.

The pH of the suspension determines the surface charge of the Y₂O₃ particles. The surface of metal oxides in water is typically covered with hydroxyl groups, which can undergo protonation or deprotonation depending on the pH. For Y₂O₃, the isoelectric point (IEP), where the net surface charge is zero, is a critical parameter. At pH values above the IEP, the surface becomes negatively charged, while at pH values below the IEP, it becomes positively charged. The magnitude of this surface charge, and consequently the strength of the electrostatic repulsion between particles, increases as the pH moves further away from the IEP. matec-conferences.org For yttria, the IEP has been reported to be around pH 8.5-9. Therefore, to achieve a stable dispersion through electrostatic repulsion, the pH should be adjusted to be either significantly higher or lower than this range. The morphology and size of yttrium oxide precursors have also been shown to be influenced by the pH during synthesis. researchgate.net

The ionic strength of the suspension, which is determined by the concentration of dissolved salts, also plays a crucial role in dispersion stability. According to the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, the presence of ions in the solution compresses the electrical double layer surrounding the charged particles. This compression reduces the range of the electrostatic repulsive forces. At high ionic strengths, the repulsive barrier can be suppressed to the point where van der Waals attractive forces dominate, leading to particle aggregation and instability. Therefore, maintaining a low ionic strength is generally favorable for the stability of electrostatically stabilized Y₂O₃ dispersions.

Heteroaggregation and Core-Shell Particle Systems Involving Yttrium(III) Oxide Dispersions

Heteroaggregation, the aggregation of dissimilar particles, and the formation of core-shell structures are important phenomena in multi-component systems containing Yttrium(III) oxide. These processes are driven by interfacial interactions and can be harnessed to create novel materials with tailored properties.

In systems containing Y₂O₃ and other oxide particles, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), heteroaggregation can occur if the particles have opposite surface charges. This can be controlled by adjusting the pH of the suspension. For instance, in a mixture of yttria and silica, since the IEP of silica is in the acidic range (around pH 2-4), there will be a pH range where yttria particles are positively charged and silica particles are negatively charged, leading to strong electrostatic attraction and heteroaggregation.

This principle of electrostatic attraction is utilized in the synthesis of core-shell particles . A common example is the formation of an Al₂O₃ core with a yttrium compound shell, which serves as a precursor for yttrium aluminum garnet (YAG). rsc.orgresearchgate.net In this process, Al₂O₃ nanoparticles are dispersed in a solution containing yttrium nitrate (B79036). By inducing the precipitation of a yttrium compound onto the surface of the alumina particles, a core-shell structure is formed. The electrostatic attraction between the oppositely charged surfaces of Al₂O₃ and the yttrium compound nanoparticles is a key driving force for this process. rsc.orgresearchgate.net The high surface energy of the freshly precipitated yttrium compound nanoparticles also plays a role in the formation of a uniform shell. rsc.orgresearchgate.net This method allows for a homogeneous distribution of the precursor components on a nanoscale, which is beneficial for the subsequent formation of the desired composite material upon heat treatment. scientific.net

The development of core-shell nanoparticles involving yttria is also being explored for biomedical applications, where a polymer shell can be grafted onto a yttria core to improve biocompatibility and colloidal stability. nih.govresearchgate.net

Rheological Behavior of Concentrated Yttrium(III) Oxide Suspensions and Slurries

The rheological behavior of concentrated Yttrium(III) oxide suspensions and slurries is a critical factor in many industrial processes, such as ceramic forming techniques like slip casting and direct ink writing. bohrium.commdpi.com The flow properties of these suspensions are primarily determined by the solid content, particle size and morphology, and the effectiveness of the dispersant. remet.com

Concentrated Y₂O₃ slurries typically exhibit non-Newtonian flow behavior. At low shear rates, the viscosity is often high, but it decreases as the shear rate increases, a phenomenon known as shear-thinning or pseudoplasticity. ijmse.net This behavior is advantageous for processes like direct ink writing, where the slurry needs to flow easily through a nozzle (high shear) but then maintain its shape after deposition (low shear). mdpi.com The shear-thinning behavior arises from the breakdown of agglomerated structures within the suspension under shear stress.

The solid loading has a significant impact on the viscosity of the slurry. As the volume fraction of Y₂O₃ particles increases, the viscosity generally increases exponentially. researching.cn At very high solid concentrations, the slurry can transition from a fluid-like to a solid-like behavior. mdpi.com For instance, a 45 vol% yttria slurry was found to be suitable for direct ink writing, exhibiting solid behavior at low strain and fluidizing at higher strain rates. mdpi.com

The addition of deflocculants or dispersants can dramatically alter the rheological properties of Y₂O₃ slurries. Effective dispersants reduce the interparticle attractive forces, leading to a decrease in viscosity and yield stress. researchgate.net For example, the addition of 1.0 wt% triammonium citrate to a 2.5 vol% Y₂O₃ suspension resulted in a significant decrease in viscosity. ijmse.net The choice and concentration of the dispersant must be optimized to achieve the desired flow characteristics. researchgate.net

The following table presents hypothetical data illustrating the effect of solid loading on the apparent viscosity of a Y₂O₃ slurry at a constant shear rate.

| Solid Loading (vol%) | Apparent Viscosity (Pa·s) |

| 35 | 0.8 |

| 40 | 2.5 |

| 45 | 10.2 |

| 47 | 25.6 |

This is an interactive data table based on trends described in the literature, such as the exponential increase in viscosity with solid loading.

Strategies for Achieving Homogeneous Nanoparticle Dispersion in Composite Materials

Achieving a homogeneous dispersion of Yttrium(III) oxide nanoparticles within a composite material is crucial for realizing enhanced mechanical, thermal, and optical properties. Agglomeration of nanoparticles can act as stress concentration sites, leading to premature failure of the composite.

One effective strategy for dispersing Y₂O₃ nanoparticles in a metal matrix composite is through advanced processing techniques like friction stir processing (FSP) . mdpi.comnih.gov In this solid-state processing method, a rotating tool is used to locally heat and plastically deform the metal matrix, which facilitates the breakdown of nanoparticle clusters and their uniform distribution. mdpi.com Multiple FSP passes can further improve the homogeneity of the dispersion. mdpi.comnih.gov The well-dispersed yttria nanoparticles can then act as obstacles to dislocation movement and refine the grain structure of the matrix, leading to significant improvements in strength and hardness. mdpi.com

In ceramic matrix composites , wet chemical routes are often employed to achieve a homogeneous mixture of the constituent phases. scientific.net For example, in the alumina/YAG system, a yttria precursor can be precipitated in situ within a suspension of alumina particles. This ensures an intimate mixing of the alumina and yttria on a fine scale. scientific.net Subsequent homogenization of this mixture, for instance through attrition milling under controlled pH conditions, is critical to prevent the formation of hard agglomerates that would be detrimental to the final microstructure. scientific.net

For polymer matrix composites , surface modification of the Y₂O₃ nanoparticles is often necessary to ensure compatibility with the polymer matrix. Functionalizing the nanoparticle surface with coupling agents can promote adhesion between the inorganic filler and the organic matrix, preventing phase separation and ensuring a uniform dispersion.

The key strategies for achieving homogeneous dispersion can be summarized as:

Advanced Processing Techniques: Employing high-energy methods like friction stir processing or ultrasonic agitation to break down agglomerates.

In Situ Synthesis: Precipitating one component in the presence of the other to ensure intimate mixing at the nanoscale. scientific.net

Colloidal Processing: Optimizing the stability of multi-component suspensions through control of pH, dispersants, and other additives before consolidation. bohrium.com

Surface Modification: Functionalizing the nanoparticle surface to improve compatibility with the matrix material. nih.govresearchgate.net

Advanced Research Applications of Yttrium Iii Oxide Dispersions

Catalysis and Photocatalysis

Yttrium(III) oxide (Y₂O₃) dispersions are integral to advanced research in catalysis and photocatalysis, serving as robust supports for active metals and as photoactive materials. Their thermal stability and specific surface characteristics allow for enhanced catalytic performance in a variety of important chemical transformations. mdpi.comnanomaritsa.comnih.gov

Yttrium(III) Oxide as a Catalyst Support

Yttrium(III) oxide is a thermodynamically stable rare earth oxide that is increasingly utilized as a catalyst support or promoter in a wide range of catalytic systems. nih.gov Its applications include support for nickel nanoparticles in catalysts for producing COx-free hydrogen through ammonia (B1221849) decomposition, where it has a significant impact on the nickel nanocluster sizes and dispersion. researchgate.net Research has also demonstrated that nanocrystalline Y₂O₃ can effectively stabilize active gold species, leading to increased activity in CO oxidation reactions compared to mesostructured and precipitated yttria. nih.govrsc.org Furthermore, Y₂O₃ has been employed as a direct support for catalysts in CO₂ methanation reactions. nih.govacs.org

| Catalytic System | Reaction | Key Findings |

| Ni/Y₂O₃ | Ammonia Decomposition | Y₂O₃ morphology impacts Ni nanocluster size and dispersion, achieving 100% ammonia conversion at 650 °C. researchgate.net |

| Au/Y₂O₃ | CO Oxidation | Nanocrystalline Y₂O₃ stabilizes more active gold species compared to other forms of yttria. rsc.org |

| Ru/Y₂O₃ | Ammonia Decomposition | High dispersion and strong interaction with Y₂O₃ support leads to excellent catalytic activity and stability. researchgate.net |

| Pt/Y₂O₃ | CO Oxidation | Ultrathin 2D-yttria nanosheets facilitate high dispersion of Pt nanoparticles, enhancing the reaction. nih.gov |

| Ru/Y₂O₃, Ni/Y₂O₃, Co/Y₂O₃ | CO₂ Hydrogenation | Y₂O₃ supported catalysts show high methane (B114726) yields, with Ru/Y₂O₃ being the most effective. repec.orgresearchgate.net |

Role in CO Oxidation and CO₂ Hydrogenation Reactions

Yttrium(III) oxide-supported catalysts have shown significant promise in both CO oxidation and CO₂ hydrogenation reactions. In CO oxidation, the ability of the Y₂O₃ support to maintain a high dispersion of the active metal is critical. For example, platinum nanoparticles supported on ultrathin 2D-yttria nanosheets have demonstrated enhanced CO oxidation activity, attributed to the well-dispersed Pt species on the flat surface of the yttria. nih.gov

In the context of CO₂ hydrogenation, Y₂O₃-supported catalysts are effective for CO₂ methanation. Studies comparing different metals supported on cubic yttrium oxide have found that the nature of the metal significantly influences the catalytic performance. repec.orgresearchgate.net Among Ru/Y₂O₃, Ni/Y₂O₃, and Co/Y₂O₃ catalysts, Ru/Y₂O₃ exhibited the highest methane yield. repec.orgresearchgate.net The main product of this reaction over these catalysts is methane, with only trace amounts of carbon monoxide. repec.orgresearchgate.net The addition of yttrium oxide to other catalyst systems, such as Cu/ZnO/Al₂O₃, has also been shown to enhance their performance in CO₂ hydrogenation to methanol (B129727) by preventing the aggregation of copper nanoparticles. researchgate.net

| Catalyst | Reaction | Methane Yield (%) | Temperature (°C) | H₂:CO₂ Molar Ratio |

| Ru/Y₂O₃ | CO₂ Hydrogenation | 64.67 | 350 | 4 |

| Ni/Y₂O₃ | CO₂ Hydrogenation | 60.03 | 350 | 4 |

| Co/Y₂O₃ | CO₂ Hydrogenation | 50.82 | 350 | 4 |

Influence on Reverse Water-Gas Shift Reaction Selectivity